2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane
CAS No.: 19574-78-8
Cat. No.: VC7517629
Molecular Formula: C17H18O2
Molecular Weight: 254.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19574-78-8 |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.329 |
| IUPAC Name | 2-[[(4-methylphenyl)-phenylmethoxy]methyl]oxirane |
| Standard InChI | InChI=1S/C17H18O2/c1-13-7-9-15(10-8-13)17(19-12-16-11-18-16)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
| Standard InChI Key | JEFBFSPUPJAMED-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CO3 |
Introduction
2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane is a complex organic compound with the CAS number 19574-78-8. It is primarily used as a research chemical, particularly in biochemical and proteomics studies. This compound is characterized by its molecular formula C17H18O2 and a molecular weight of 254.32 g/mol .
Solubility
2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane shows slight solubility in chloroform, methanol, and DMSO (dimethyl sulfoxide). This limited solubility is typical for compounds with large hydrophobic regions, such as the phenyl groups in this molecule .
Stability
The compound is stable at room temperature, making it suitable for shipping and storage under standard conditions .
2-(4-Methylphenyl)oxirane
This compound, also known as 4-methylstyrene oxide, has a simpler structure with a molecular formula of C9H10O and a molecular weight of 134.17 g/mol . It lacks the methoxy and phenyl groups present in 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane, resulting in different chemical properties and applications.
2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane
This compound is similar in structure to 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane but with the methyl group positioned on the ortho rather than the para position of the phenyl ring. It has the same molecular weight of 254.32 g/mol and similar chemical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume